3-(2-Aminopyridin-4-yl)propan-1-ol
Description
3-(2-Aminopyridin-4-yl)propan-1-ol is a pyridine derivative featuring a propanol chain linked to a 2-aminopyridine ring at the 4-position. The molecular formula for the 3-yl analog is C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol . Positional isomerism (amino group at pyridine-4 vs. pyridine-3) may influence solubility, reactivity, and biological activity due to electronic and steric effects.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(2-aminopyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-8-6-7(2-1-5-11)3-4-10-8/h3-4,6,11H,1-2,5H2,(H2,9,10) |
InChI Key |
XVAGPEVBJCXZCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCCO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 3-(2-Aminopyridin-3-yl)propan-1-ol
Fluorinated Derivative: 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
Chlorinated and Nitro-Substituted Analogs
- Example: 3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9) Synthesis: Reacts 2,4-dichloro-3-nitropyridine with 3-(methylamino)propan-1-ol in DMSO/DIEA (71% yield) . Properties: Molecular weight 246 g/mol, ESI-MS m/z = 246 [M+H]+ . Comparison: Nitro and chloro groups increase molecular weight and introduce steric hindrance, reducing reactivity compared to the amino-substituted parent compound.
Heterocyclic Variants: 3-Amino-2-(pyrimidin-4-yl)propan-1-ol
Table 1: Comparative Molecular Data
| Compound | Molecular Formula | M.W. (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 3-(2-Aminopyridin-3-yl)propan-1-ol | C₈H₁₂N₂O | 152.19 | 89226-78-8 | 2-Amino, pyridine-3 |
| 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol | C₈H₁₁FN₂O | 170.19 | Not provided | 5-Fluoro, pyridine-3 |
| 3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol | C₉H₁₂ClN₃O₃ | 246.07 | Not provided | 2-Chloro, 3-nitro, methyl |
| 3-Amino-2-(pyrimidin-4-yl)propan-1-ol | C₇H₁₁N₃O | 153.18 | 1284185-20-1 | Pyrimidine-4 |
Research Implications and Gaps
While 3-(2-Aminopyridin-4-yl)propan-1-ol’s exact data are unavailable, its analogs suggest:
- Synthetic Routes : Likely involve nucleophilic substitution or coupling reactions, similar to IV-9’s synthesis .
- Biological Potential: Amino-pyridine derivatives are explored as kinase inhibitors or antimicrobial agents; the 4-yl isomer’s activity warrants further study.
Note: The absence of direct data on the 4-yl isomer highlights a research gap. Future studies should prioritize its synthesis and characterization.
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